molecular formula C9H10N4O2S B14274949 Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- CAS No. 132898-26-1

Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-

Cat. No.: B14274949
CAS No.: 132898-26-1
M. Wt: 238.27 g/mol
InChI Key: ZXTPCFPNMVQYEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-nitroacetophenone under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Properties

CAS No.

132898-26-1

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

[1-(2-nitrophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16)

InChI Key

ZXTPCFPNMVQYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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